3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)propan-1-one
Description
This compound is a heterocyclic molecule featuring a 3,5-dimethylpyrazole core linked via a propan-1-one moiety to a 4-((3,4-dimethylphenyl)sulfonyl)piperazine group. The propan-1-one linker introduces a ketone functional group, which may participate in hydrogen bonding or serve as a metabolic site. The piperazine sulfonyl group is a hallmark of pharmacologically active compounds, often improving solubility and target binding through sulfonamide interactions .
Structural characterization of such compounds typically employs spectroscopic methods (IR, NMR) and X-ray crystallography, as demonstrated in analogous pyrazole derivatives . The use of SHELX and CCP4 software suites for crystallographic refinement (as noted in and ) underscores the importance of rigorous structural validation in confirming synthetic outcomes.
Properties
Molecular Formula |
C20H28N4O3S |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
1-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-3-(3,5-dimethylpyrazol-1-yl)propan-1-one |
InChI |
InChI=1S/C20H28N4O3S/c1-15-5-6-19(13-16(15)2)28(26,27)23-11-9-22(10-12-23)20(25)7-8-24-18(4)14-17(3)21-24/h5-6,13-14H,7-12H2,1-4H3 |
InChI Key |
IPJYBWTZDPSORY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CCN3C(=CC(=N3)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)propan-1-one typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Sulfonylation of the piperazine ring: The piperazine ring can be sulfonylated using sulfonyl chlorides in the presence of a base such as triethylamine.
Coupling of the pyrazole and piperazine derivatives: This step involves the use of coupling reagents like EDCI or DCC in the presence of a catalyst such as DMAP.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the pyrazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce sulfides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets:
Molecular Targets: It may bind to enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Pyrazole Derivatives
Key Comparisons:
- 3,5-Diphenyl-1H-pyrazole (): Lacks the piperazine sulfonyl and propanone groups. The phenyl substituents increase aromaticity but reduce solubility compared to the methyl groups in the target compound. IR and NMR data for such derivatives highlight distinct absorption bands for C=O (ketone) and S=O (sulfonyl) groups in the target compound, which are absent in simpler pyrazoles .
- N-Substituted Pyrazolines (): Compounds like 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde share a pyrazole core but feature carbaldehyde substituents and dihydro backbones. These structural differences likely reduce metabolic stability compared to the target compound’s sulfonamide and ketone functionalities .
Piperazine-Containing Analogues
- Sulfonylated Piperazines: The 4-((3,4-dimethylphenyl)sulfonyl)piperazine group in the target compound enhances electronic interactions (e.g., with enzyme active sites) compared to non-sulfonylated piperazines. This modification is common in kinase inhibitors and GPCR-targeting drugs to improve potency and selectivity .
Propanone Linker vs. Alternative Linkers
- Ketone vs. Ester/Amide Linkers (): Heterocyclic compounds with tetrazole or benzodiazepine moieties (e.g., 4g and 4h in ) often use ester or amide linkers. The ketone in the target compound may confer greater conformational flexibility and reduced hydrolytic susceptibility compared to esters .
Data Tables
Table 1: Structural and Functional Group Comparison
Table 2: Spectroscopic and Crystallographic Tools
Research Findings and Implications
- Synthetic Validation: The target compound’s synthesis likely parallels methods for analogous pyrazoles, involving condensation reactions between pyrazole precursors and sulfonylated piperazine intermediates .
- Metabolic Considerations: The 3,5-dimethyl groups may slow oxidative metabolism compared to halogenated or phenyl-substituted pyrazoles, as seen in .
- Crystallographic Insights: The twisted conformation of the sulfonylpiperazine group (inferred from ) could influence binding to hydrophobic protein pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
